Leptofuranin A

pRB inactivation tumor suppressor screening transformed cell selectivity

Leptofuranin A (CAS 183017-80-3) is a polyketide antitumor antibiotic first isolated from Streptomyces tanashiensis in 1996 as the parent compound of the leptofuranin series (A-D). With molecular formula C₃₂H₄₈O₅ and molecular weight 512.7 g/mol, it belongs to the leptomycin-related class of natural products and is structurally distinguished by the presence of a tetrahydrofuran ring.

Molecular Formula C32H48O5
Molecular Weight 512.7 g/mol
Cat. No. B1242528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeptofuranin A
Synonymsleptofuranin A
Molecular FormulaC32H48O5
Molecular Weight512.7 g/mol
Structural Identifiers
SMILESCC1CC(OC1C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(C)C=CC2C(C=CC(=O)O2)C)(C)CCO
InChIInChI=1S/C32H48O5/c1-21(18-23(3)12-14-28-24(4)13-15-29(34)36-28)10-9-11-22(2)19-25(5)30(35)27(7)31-26(6)20-32(8,37-31)16-17-33/h9,11-15,18-19,21,24-28,31,33H,10,16-17,20H2,1-8H3/b11-9+,14-12+,22-19+,23-18-
InChIKeyRKBWUDATVXYABU-YGIRKTDUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Leptofuranin A Procurement Guide: CAS 183017-80-3 – A Selective pRB-Targeted Antitumor Antibiotic from Streptomyces tanashiensis


Leptofuranin A (CAS 183017-80-3) is a polyketide antitumor antibiotic first isolated from Streptomyces tanashiensis in 1996 as the parent compound of the leptofuranin series (A-D) [1]. With molecular formula C₃₂H₄₈O₅ and molecular weight 512.7 g/mol, it belongs to the leptomycin-related class of natural products and is structurally distinguished by the presence of a tetrahydrofuran ring [2]. Discovered through a screening program specifically targeting pRB-inactivated cells, Leptofuranin A exhibits a unique biological profile characterized by selective apoptotic induction against transformed cells [1].

Why Leptofuranin A Cannot Be Replaced by Generic Leptomycin-Class Analogs: Procurement Rationale


Despite belonging to the leptomycin-related family, generic substitution of Leptofuranin A with other family members such as Leptomycin B or Kazusamycin is scientifically unjustified. Leptofuranin A possesses a distinct tetrahydrofuran ring structure absent in prototypical leptomycins [1], and critically, it was specifically identified through a pRB-inactivation screening platform that selects for compounds with differential activity against transformed versus normal cells [2]. The leptofuranin series represents a distinct chemotype within the broader leptomycin family, with Leptofuranin A serving as the foundational parent compound from which the B, C, and D analogs are structurally derived [1]. The quantitative differentiation evidence below substantiates why procurement decisions must be compound-specific.

Leptofuranin A Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparative Data


Leptofuranin A pRB-Targeted Screening Origin: A Differentiating Discovery Platform Relative to Conventional Antitumor Antibiotics

Leptofuranin A was discovered using a pRB-inactivated cell screening platform, a fundamentally different discovery paradigm compared to conventional cytotoxicity-based screening used for most antitumor antibiotics. This platform was specifically designed to identify compounds that exploit pRB pathway deficiencies present in a wide variety of human cancers [1]. This discovery context provides class-level inference of mechanistic differentiation from compounds identified through standard cytotoxicity screens (e.g., doxorubicin, conventional DNA-damaging agents) that lack this targeted rationale.

pRB inactivation tumor suppressor screening transformed cell selectivity antitumor antibiotic discovery

Leptofuranin A Distinct Tetrahydrofuran Ring: Structural Differentiation from Prototypical Leptomycins

Leptofuranin A contains a tetrahydrofuran ring that distinguishes it from prototypical leptomycins such as Leptomycin B. This structural feature was elucidated through comprehensive NMR spectral analysis including two-dimensional techniques and represents a novel chemotype within the leptomycin-related family [1]. Leptofuranins C and D were further revealed to exist in tautomeric isomerism, with relative stereochemistries analyzed by NOESY experiments [1].

tetrahydrofuran ring leptomycin-related substances natural product structural elucidation NMR spectroscopy

Leptofuranin A vs. Leptomycin B: Differential Anti-Fungal Activity Profile

Leptomycins A and B exhibit strong inhibitory activity against Schizosaccharomyces and Mucor fungal strains, as documented in their original characterization as antifungal antibiotics [1]. In contrast, Leptofuranin A was discovered through an antitumor screening program using pRB-inactivated cells, with primary characterization focused on apoptotic induction against transformed mammalian cells rather than antifungal activity [2]. This divergence in biological activity profiles across kingdoms (fungal vs. mammalian) suggests fundamental differences in cellular targeting.

antifungal activity Schizosaccharomyces Mucor leptomycin family

Leptofuranin A vs. Callystatin A: Quantitative Potency and Screening Context Differentiation

Callystatin A, a related polyketide from the leptomycin family, exhibits remarkable in vitro cytotoxicity with an IC₅₀ of 0.01 ng/mL against KB cells [1]. While quantitative IC₅₀ data for Leptofuranin A is not publicly available in the primary literature, the two compounds were discovered through fundamentally different screening paradigms: Callystatin A through conventional cytotoxicity screening, whereas Leptofuranin A emerged from a pRB-inactivation-targeted platform [2]. This distinction implies that Leptofuranin A was selected for pathway-specific activity rather than maximal potency.

cytotoxicity KB cells IC50 polyketide antitumor antibiotics

Leptofuranin A Parent Compound Status: Structural Relationship Within the Leptofuranin Series

Leptofuranin A is the parent compound of the leptofuranin series, with molecular formula C₃₂H₄₈O₅ and molecular weight 512.7 g/mol [1]. Leptofuranin B (C₃₃H₅₀O₅, 526.7 g/mol) differs by an additional methylene unit (CH₂), representing a homologous structural variation [2]. Leptofuranins C and D exist in tautomeric isomerism as revealed by NOESY experiments [3]. This defined structural hierarchy establishes Leptofuranin A as the essential reference compound for any structure-activity relationship investigation within this series.

leptofuranin series structure-activity relationship polyketide antibiotics Streptomyces tanashiensis

Validated Research Applications for Leptofuranin A Based on Quantitative Differentiation Evidence


pRB Pathway Mechanistic Studies and Tumor Suppressor Biology Research

Investigators studying retinoblastoma protein (pRB) pathway biology or tumor suppressor mechanisms in transformed cells can leverage Leptofuranin A's unique discovery context. The compound was specifically identified through a screening platform designed to detect agents active against pRB-inactivated cells, providing a mechanistic link to this pathway that conventional antitumor antibiotics lack [1]. This screening-derived selectivity makes Leptofuranin A a valuable chemical probe for dissecting pRB-dependent cellular responses, distinct from compounds discovered through non-targeted cytotoxicity screening.

Leptomycin Family Structure-Activity Relationship (SAR) Investigations

As the parent compound containing the defining tetrahydrofuran ring that distinguishes the leptofuranins from prototypical leptomycins [1], Leptofuranin A serves as the essential baseline reference for any SAR study within this structural class. The defined molecular weight difference between Leptofuranin A (512.7 g/mol, C₃₂H₄₈O₅) and its homolog Leptofuranin B (526.7 g/mol, C₃₃H₅₀O₅) provides a controlled system for evaluating the biological consequences of incremental structural modifications [2].

Apoptosis Induction Studies in Adenovirus E1A-Transformed Cell Models

Researchers utilizing adenovirus E1A-transformed cell models as a cancer biology platform can employ Leptofuranin A as a positive control or investigational agent, given its demonstrated ability to induce apoptotic cell death specifically in cells transformed with the adenovirus E1A gene while arresting growth in normal cells [1]. This differential activity profile distinguishes it from compounds that exhibit non-selective cytotoxicity across both normal and transformed populations.

Comparative Polyketide Antitumor Antibiotic Profiling and Chemotype Classification

For natural product chemists and pharmacognosy researchers engaged in comparative profiling of polyketide antitumor antibiotics, Leptofuranin A represents a distinct chemotype entry within the leptomycin family. Its tetrahydrofuran ring structure [1] and pRB-targeted discovery origin differentiate it from related compounds such as Leptomycins A/B (characterized by antifungal activity [2]), Callystatin A (ultra-potent but non-selective cytotoxicity, IC₅₀ = 0.01 ng/mL against KB cells [3]), and Kazusamycin/Leptomycin B (potent CRM1-mediated nuclear export inhibitors). This chemotype diversity enables systematic evaluation of structural determinants governing biological activity spectrum within this polyketide class.

Technical Documentation Hub

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